molecular formula C9H8N2 B15292245 1H-1,5-Benzodiazepine CAS No. 265-02-1

1H-1,5-Benzodiazepine

Cat. No.: B15292245
CAS No.: 265-02-1
M. Wt: 144.17 g/mol
InChI Key: ZVAPWJGRRUHKGP-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine is a member of the benzodiazepine family, which is a class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This compound, in particular, has garnered significant attention due to its diverse biological properties, including anti-anxiety, anticonvulsant, and sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,5-Benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with carbonyl compounds. For instance, aromatic o-diamines react with ketones or aldehydes under mild conditions to produce this compound derivatives . Catalysts such as BiCl3, molecular iodine, and Lewis acids are often employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions is becoming increasingly popular to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-1,5-Benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

1H-1,5-Benzodiazepine has a wide range of applications in scientific research:

Mechanism of Action

1H-1,5-Benzodiazepine exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA. This results in the sedative, anxiolytic, and anticonvulsant properties of the compound . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

    1,4-Benzodiazepine: Another member of the benzodiazepine family, known for its anxiolytic and sedative properties.

    1,2-Benzodiazepine: Less common but still studied for its unique pharmacological activities.

    1,3-Benzodiazepine: Known for its anticonvulsant properties.

Uniqueness: 1H-1,5-Benzodiazepine is unique due to its specific binding affinity to the GABA_A receptor and its diverse range of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

265-02-1

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

1H-1,5-benzodiazepine

InChI

InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H

InChI Key

ZVAPWJGRRUHKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=CC=N2

Origin of Product

United States

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